molecular formula C12H12Cr2N2O11 B012154 3-Carboxypyridinium dichromate CAS No. 104316-82-7

3-Carboxypyridinium dichromate

Cat. No. B012154
M. Wt: 464.22 g/mol
InChI Key: VBUJEVSSNVOMBR-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxypyridinium dichromate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a red-orange crystalline solid that is commonly used as an oxidizing agent in various chemical reactions. In

Scientific Research Applications

3-Carboxypyridinium dichromate has various scientific research applications due to its unique properties. It is commonly used as an oxidizing agent in organic synthesis reactions. It is also used in analytical chemistry as a reagent for the determination of various compounds. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 3-Carboxypyridinium dichromate is based on its ability to act as an oxidizing agent. It reacts with various compounds, such as alcohols, to form the corresponding aldehydes or ketones. This reaction is often used in organic synthesis reactions to produce specific compounds. In addition to its oxidizing properties, 3-Carboxypyridinium dichromate has been shown to have potential antitumor activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Carboxypyridinium dichromate are dependent on the specific application. In organic synthesis reactions, it is used as an oxidizing agent and has no direct biochemical or physiological effects. However, in studies investigating its potential as an antitumor agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Carboxypyridinium dichromate is its ability to selectively oxidize specific compounds. This property makes it a useful reagent in organic synthesis reactions. However, its use as an oxidizing agent can be limited by the fact that it is highly reactive and can be difficult to control. Additionally, its potential as an antitumor agent is limited by its toxicity and lack of selectivity for cancer cells.

Future Directions

There are several future directions for the research and development of 3-Carboxypyridinium dichromate. One potential direction is the optimization of its use as an oxidizing agent in organic synthesis reactions. This could involve the development of new methods for controlling its reactivity and improving its selectivity. Another potential direction is the further investigation of its potential as an antitumor agent. This could involve the development of new derivatives or modifications to improve its selectivity and reduce its toxicity. Overall, the unique properties of 3-Carboxypyridinium dichromate make it a promising compound for further research and development in various fields.

Synthesis Methods

The synthesis of 3-Carboxypyridinium dichromate can be achieved by the reaction of pyridine-3-carboxylic acid with chromium trioxide in the presence of sulfuric acid. The resulting compound is then recrystallized from ethanol to obtain pure 3-Carboxypyridinium dichromate. This method of synthesis is widely used and has been optimized to produce high yields of pure 3-Carboxypyridinium dichromate.

properties

CAS RN

104316-82-7

Product Name

3-Carboxypyridinium dichromate

Molecular Formula

C12H12Cr2N2O11

Molecular Weight

464.22 g/mol

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-2-1-3-7-4-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2

InChI Key

VBUJEVSSNVOMBR-UHFFFAOYSA-P

SMILES

C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Canonical SMILES

C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

synonyms

3-carboxypyridinium dichromate

Origin of Product

United States

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